Cas no 633325-08-3 (1H-Indazole-5-carboxamide,N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]-)
633325-08-3 structure
Product Name:1H-Indazole-5-carboxamide,N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]-
Numéro CAS:633325-08-3
Le MF:C23H21N3O3S
Mégawatts:419.49614405632
CID:1650921
Update Time:2024-09-12
1H-Indazole-5-carboxamide,N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]- Propriétés chimiques et physiques
Nom et identifiant
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- 1H-Indazole-5-carboxamide,N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]-
- 1H-Indazole-5-carboxamide, N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]-
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- Piscine à noyau: 1S/C23H21N3O3S/c1-29-22-17(23(28)24-20(14-27)15-6-3-2-4-7-15)10-12-19-21(22)18(25-26-19)11-9-16-8-5-13-30-16/h2-13,20,27H,14H2,1H3,(H,24,28)(H,25,26)/b11-9+/t20-/m1/s1
- La clé Inchi: YTJLANPDZUMBBR-WAEYIKQSSA-N
- Sourire: N1C2=C(C(OC)=C(C(N[C@@H](C3=CC=CC=C3)CO)=O)C=C2)C(/C=C/C2SC=CC=2)=N1
Propriétés calculées
- Qualité précise: 419.13053
Propriétés expérimentales
- Dense: 1.363±0.06 g/cm3(Predicted)
- Point d'ébullition: 715.5±60.0 °C(Predicted)
- Le PSA: 87.24
- Le PKA: 12.34±0.46(Predicted)
1H-Indazole-5-carboxamide,N-[(1S)-2-hydroxy-1-phenylethyl]-4-methoxy-3-[(1E)-2-(2-thienyl)ethenyl]- Littérature connexe
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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